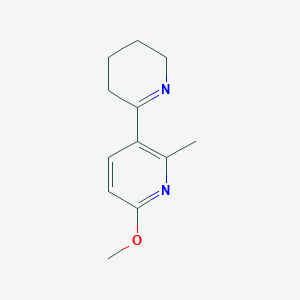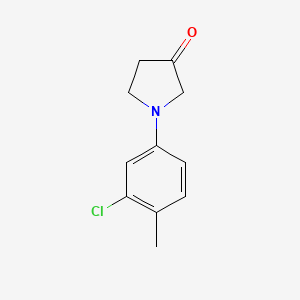
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their versatility in medicinal chemistry and organic synthesis
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the chloro and methyl substituents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the synthesis.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-2-3-9(6-11(8)12)13-5-4-10(14)7-13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
GSGSHCQXIADIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
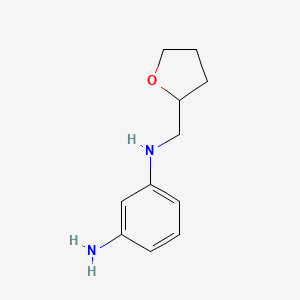

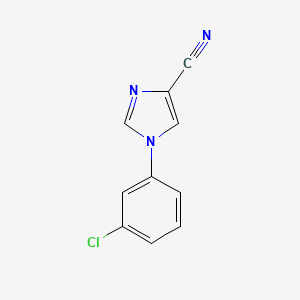
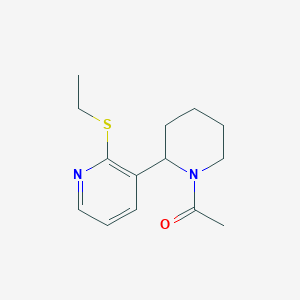




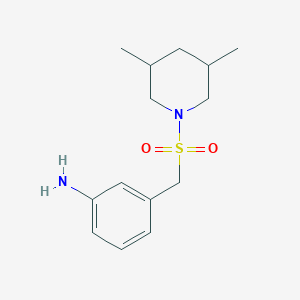
![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)

